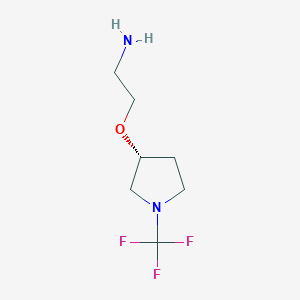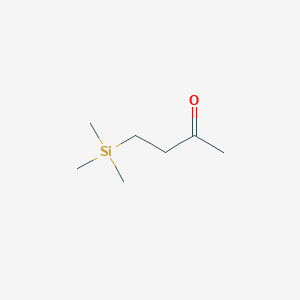
4-Trimethylsilyl-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trimethylsilyl)-2-butanone is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butanone backbone. This compound is notable for its utility in organic synthesis, particularly as a reagent and intermediate in various chemical reactions. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and chemical stability, making it valuable in both laboratory and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylsilyl)-2-butanone typically involves the reaction of 2-butanone with a trimethylsilylating agent. One common method is the reaction of 2-butanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
On an industrial scale, the production of 4-(Trimethylsilyl)-2-butanone can be achieved through a similar process, but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trimethylsilyl)-2-butanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Trimethylsilyl)-2-butanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals, polymers, and materials science .
Mécanisme D'action
The mechanism of action of 4-(Trimethylsilyl)-2-butanone involves the reactivity of the trimethylsilyl group. This group can act as a protecting group for hydroxyl and other reactive functional groups, preventing unwanted side reactions during synthesis. The trimethylsilyl group can be selectively removed under mild conditions, revealing the protected functional group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl fluoride
- Trimethylsilyl bromide
- Trimethylsilyl iodide
- Trimethylsilyl cyanide
- Trimethylsilyl azide
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness
4-(Trimethylsilyl)-2-butanone is unique due to its specific structure, which combines the reactivity of the trimethylsilyl group with the functional versatility of the butanone backbone. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts .
Propriétés
Numéro CAS |
13506-88-2 |
|---|---|
Formule moléculaire |
C7H16OSi |
Poids moléculaire |
144.29 g/mol |
Nom IUPAC |
4-trimethylsilylbutan-2-one |
InChI |
InChI=1S/C7H16OSi/c1-7(8)5-6-9(2,3)4/h5-6H2,1-4H3 |
Clé InChI |
YGRIAGFGPDBPCM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


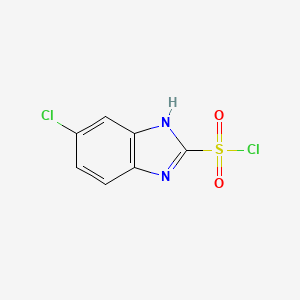
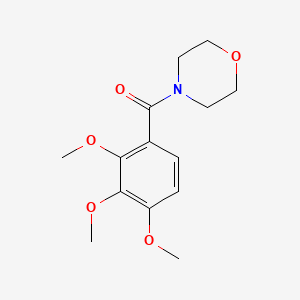
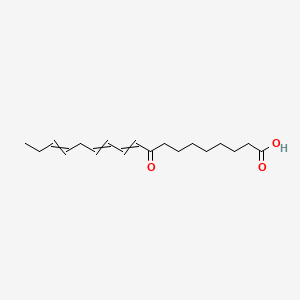
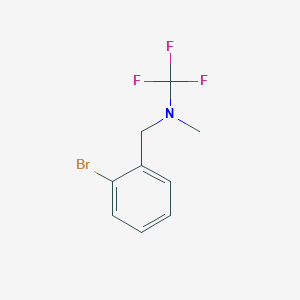
![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)
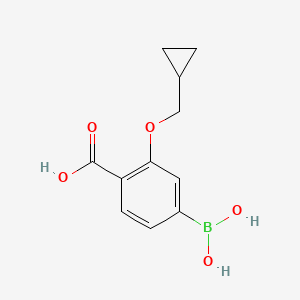
![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)
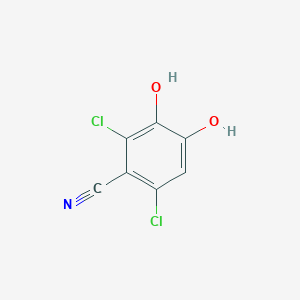
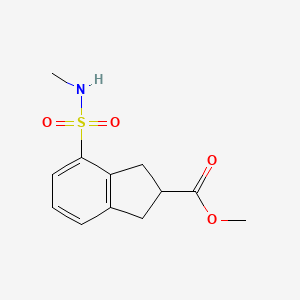
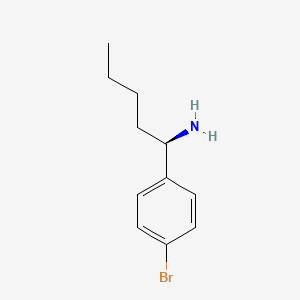
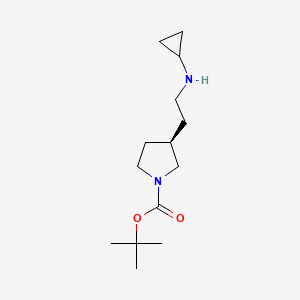
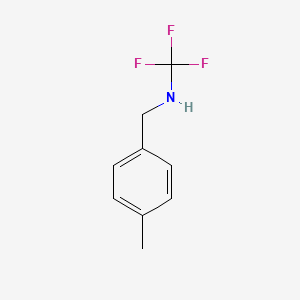
![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
